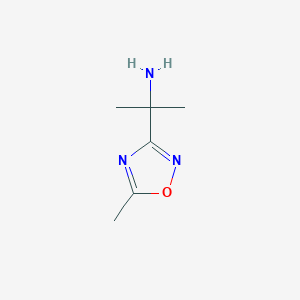

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Description

Electronic Effects and Reactivity

The 1,2,4-oxadiazole ring’s electron-deficient nature arises from conjugation between nitrogen and oxygen atoms. This influences reactivity:

- Nucleophilic Substitution : Halogen-substituted derivatives undergo displacement reactions, enabling diversification.

- Oxidation/Reduction : Selective modification of substituents without ring disruption.

Positional Isomerism and Electronic Effects in 5-Methyl-1,2,4-oxadiazol-3-yl Derivatives

The 5-methyl and 3-propan-2-amine substituents modulate electronic and steric profiles, distinguishing this compound from other oxadiazole isomers.

Impact of Substituent Positioning

- 5-Methyl Group :

- 3-Propan-2-amine :

Comparative Analysis with Other Isomers

Regioisomerism significantly alters biological and physicochemical properties:

| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

|---|---|---|

| Dipole Moment | High (e.g., ~4 D) | Moderate (e.g., ~2 D) |

| pKa (NH) | ~5–6 | ~4–5 |

| Microsomal Stability | Moderate | High |

| CNS Penetration | Moderate | Low |

Data inferred from structural studies.

Properties

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4-8-5(9-10-4)6(2,3)7/h7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGFVKATFSDNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine typically involves the cyclization of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids. One common method is the O-acylation of an amidoxime followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Antiviral Activity

Recent studies indicate that derivatives of oxadiazoles, including 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine, exhibit antiviral properties. Specifically, research has focused on their ability to inhibit papain-like protease (PLpro), a key enzyme in the life cycle of SARS-CoV-2. The inhibition of PLpro can potentially lead to the development of antiviral therapies against COVID-19 and other viral infections .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are implicated in various inflammatory diseases. This property positions it as a candidate for therapeutic interventions in conditions like rheumatoid arthritis and other autoimmune disorders .

Energetic Materials

Compounds based on oxadiazoles have been explored for their use in energetic materials due to their stability and energy density. The incorporation of this compound into formulations may enhance the performance of explosives or propellants by improving their sensitivity and stability .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles could effectively inhibit the replication of coronaviruses in vitro. The researchers synthesized several compounds similar to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amines and evaluated their efficacy against viral strains. Results indicated significant antiviral activity with low cytotoxicity levels .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, scientists examined the anti-inflammatory effects of oxadiazole compounds in animal models of inflammation. The study found that treatment with 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amines led to a marked reduction in inflammatory markers compared to control groups. This suggests potential for further development into therapeutic agents for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, some derivatives of oxadiazoles are known to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Modifications to the Amine Group

Antiviral Activity

- This compound : Directly incorporated into HCV NS5B inhibitors (BMS-986139) due to its rigid oxadiazole scaffold, which prevents enzymatic degradation .

- 5-Trifluoromethyl Analogue : Shows broader-spectrum antiviral activity, likely due to the electron-withdrawing CF₃ group enhancing target binding .

Antitumor Activity

Physicochemical and Pharmacokinetic Profiles

| Property | 2-(5-Methyl) Derivative | 2-(5-Propyl) Derivative | 2-(5-Trifluoromethyl) Derivative |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 2.1 | 2.5 |

| Aqueous Solubility | Moderate (HCl salt: high) | Low | Very low |

| Plasma Stability (t₁/₂) | >24 hours | ~12 hours | >48 hours |

| CYP450 Inhibition | Weak | Moderate | Strong |

Data derived from collision cross-section predictions , molecular weights , and structural analogs .

Biological Activity

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine, also known as 2-(5-methyl-1,2,4-oxadiazol-3-yl)-2-propanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

The chemical formula for this compound is with a molecular weight of 177.63 g/mol. It is characterized by the following structural attributes:

| Property | Value |

|---|---|

| Chemical Formula | C6H12ClN3O |

| Molecular Weight | 177.63 g/mol |

| IUPAC Name | This compound hydrochloride |

| PubChem CID | 47003073 |

| Appearance | Powder |

Biological Activity Overview

The biological activities of this compound are influenced by its oxadiazole moiety, which has been shown to exhibit various pharmacological effects. Research indicates that compounds containing oxadiazole rings can have significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human lung adenocarcinoma and breast cancer cells . The mechanism involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests indicated effective activity against several bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for certain derivatives . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of oxadiazole derivatives indicates their ability to inhibit inflammatory mediators in animal models. For example, compounds were shown to significantly reduce edema in carrageenan-induced paw edema models . This positions them as potential candidates for developing new anti-inflammatory drugs.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications on the oxadiazole ring can significantly enhance the biological activity of these compounds. Electron-withdrawing groups such as fluoro or chloro substituents have been found to increase potency against various targets .

Case Studies and Research Findings

Several case studies highlight the effectiveness of oxadiazole derivatives:

-

Anticancer Study : A derivative of the oxadiazole structure was evaluated for its dual inhibition of sphingosine kinases (SphK1 and SphK2), showing moderate potency with K_I values of 55 µM and 20 µM respectively .

Compound K_I at SphK1 (µM) K_I at SphK2 (µM) Oxadiazole Derivative 55 20 - Antimicrobial Evaluation : Another study assessed a series of thiazol and oxadiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant bactericidal activity .

Q & A

Q. What are the key synthetic strategies for 2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine, and how can thermal stability be optimized during synthesis?

A process safety-driven approach is critical. The use of thermally stable intermediates and protecting groups (e.g., tert-butyloxycarbonyl, BOC) mitigates decomposition risks. For example, intermediates like 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide are synthesized via cyclization of amidoximes with activated esters, followed by deprotection under controlled conditions. Thermal stability is assessed using differential scanning calorimetry (DSC) to identify safe operating temperatures .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Characterization requires a multi-technique approach:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the oxadiazole ring and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection for purity assessment (>95% by area normalization).

- Infrared (IR) spectroscopy to verify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design biological activity assays for derivatives of this compound?

Prioritize target-specific assays based on structural analogs:

- Anticancer activity : Screen against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization assays. Derivatives with benzamide-thioether substituents (e.g., N-[2-[(4-nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide) show promise in preclinical models .

- CNS activity : Evaluate GABA receptor modulation in rodent models for sedative-hypnotic effects, as seen in imidazo[1,2-a]pyrimidine derivatives .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in oxadiazole derivatives?

- Comparative substituent analysis : Test analogs with varied substituents (e.g., nitro, cyano, thiophene) on benzamide or pyrimidine scaffolds. For instance, replacing a nitro group with a trifluoromethyl group enhances metabolic stability .

- Computational docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., OGA inhibitors in neurodegenerative diseases) .

Q. How can contradictions in biological data across studies be resolved?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Off-target profiling : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. What strategies ensure process safety during large-scale synthesis of this compound?

Q. How can analytical methods be validated for quantifying trace impurities in this compound?

Develop a reverse-phase HPLC method with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.